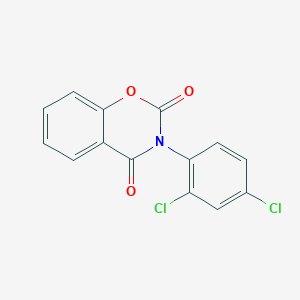![molecular formula C17H12N2OS B14372090 3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one CAS No. 90180-52-2](/img/structure/B14372090.png)
3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one is a heterocyclic compound that features a thiazole ring fused with an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with indeno[1,2-C][1,2]thiazole-4-one in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as chloroform or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Benzothiazole: Contains a benzene ring fused with a thiazole ring, similar to the indene-thiazole fusion in 3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one.
Indole: Another heterocyclic compound with a fused benzene and pyrrole ring.
Uniqueness
This compound is unique due to its specific fusion of an indene moiety with a thiazole ring, which imparts distinct electronic and steric properties. This unique structure can lead to different reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
90180-52-2 |
|---|---|
Molecular Formula |
C17H12N2OS |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-(benzylamino)indeno[1,2-c][1,2]thiazol-4-one |
InChI |
InChI=1S/C17H12N2OS/c20-16-13-9-5-4-8-12(13)15-14(16)17(21-19-15)18-10-11-6-2-1-3-7-11/h1-9,18H,10H2 |
InChI Key |
QQYITGZPVUWPRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NS2)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



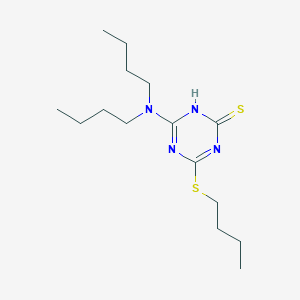

![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide](/img/structure/B14372038.png)
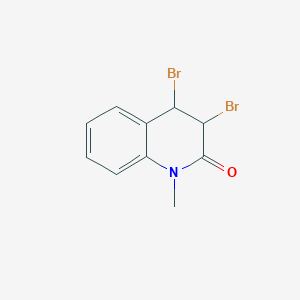

![[(Methylindiganediyl)bis(methylene)]bis(trimethylstannane)](/img/structure/B14372069.png)
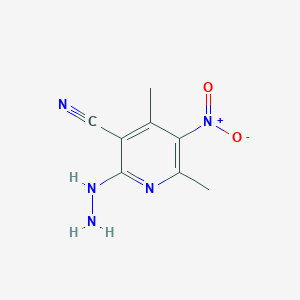
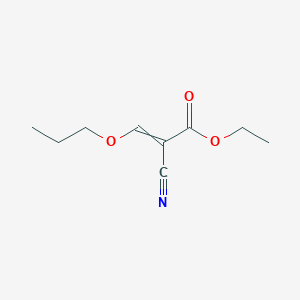
![(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl](/img/structure/B14372080.png)


